molecular formula C30H21N3O3S2 B11534285 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}-N-(diphenylmethyl)acetamide

2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}-N-(diphenylmethyl)acetamide

Cat. No.: B11534285
M. Wt: 535.6 g/mol
InChI Key: AABWPVNDJCVFDW-UHFFFAOYSA-N
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Description

2-{[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}-N-(DIPHENYLMETHYL)ACETAMIDE is a complex organic compound that features a unique structure combining isoindole, benzothiazole, and acetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}-N-(DIPHENYLMETHYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the isoindole and benzothiazole intermediates, followed by their coupling through a sulfanyl linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve the desired product quality and consistency .

Chemical Reactions Analysis

Types of Reactions

2-{[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}-N-(DIPHENYLMETHYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations[4][4].

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound. These products can be further utilized in various applications, including drug development and materials science .

Scientific Research Applications

2-{[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}-N-(DIPHENYLMETHYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}-N-(DIPHENYLMETHYL)ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. Additionally, it can interact with cellular receptors to influence signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)propanal
  • 2-(2-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione
  • Methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

Uniqueness

2-{[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}-N-(DIPHENYLMETHYL)ACETAMIDE is unique due to its combination of isoindole, benzothiazole, and acetamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C30H21N3O3S2

Molecular Weight

535.6 g/mol

IUPAC Name

N-benzhydryl-2-[[6-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C30H21N3O3S2/c34-26(32-27(19-9-3-1-4-10-19)20-11-5-2-6-12-20)18-37-30-31-24-16-15-21(17-25(24)38-30)33-28(35)22-13-7-8-14-23(22)29(33)36/h1-17,27H,18H2,(H,32,34)

InChI Key

AABWPVNDJCVFDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CSC3=NC4=C(S3)C=C(C=C4)N5C(=O)C6=CC=CC=C6C5=O

Origin of Product

United States

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